REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][N:14]([CH2:22][CH2:23]Cl)[C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].[H-].[Na+]>CN(C)C=O>[C:9]([C:8]1([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:23][CH2:22][N:14]([C:15]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:21])[CH2:13][CH2:12]1)#[N:10] |f:2.3|
|
Name
|
|
Quantity
|
1.35 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C(OC(C)(C)C)=O)CCCl
|
Name
|
|
Quantity
|
760 mg
|
Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ice bath was removed
|
Type
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TEMPERATURE
|
Details
|
the reaction heated at 60° C. for 24 h
|
Duration
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24 h
|
Type
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TEMPERATURE
|
Details
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After cooling to room temperature
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Type
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ADDITION
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Details
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the mixture was poured into ice water
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
washed with brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Column chromatography on silica gel (15% ethyl acetate/hexanes) gave 1.65 g (54%)
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |